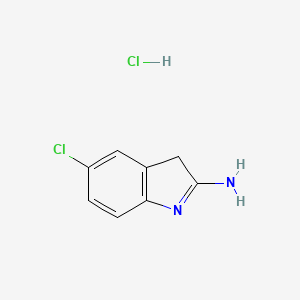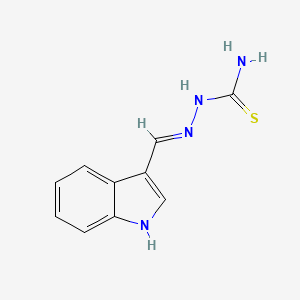
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide
Descripción general
Descripción
“(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” is a chemical compound with the molecular formula C10H10N4S . It has a molecular weight of 218.28 g/mol. This compound is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” consists of an indole ring attached to a hydrazinecarbothioamide group . The exact structural details would require more specific information or computational analysis.Physical And Chemical Properties Analysis
“(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide” has a molecular weight of 218.278 Da and a monoisotopic mass of 218.062622 Da . More detailed physical and chemical properties would require additional data or experimental analysis.Aplicaciones Científicas De Investigación
Indole Derivatives: Synthesis and Biological Significance
Indole derivatives, including those synthesized from hydrazinecarbothioamide compounds, have shown a wide range of pharmacological activities. The synthesis techniques, such as Fischer Indole synthesis, Batcho synthesis, and others, facilitate the creation of indole compounds with varied biological activities. These activities span across anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral applications. This diversity underscores the potential of indole derivatives in drug discovery and the development of new therapeutic agents (S. Padmavathi et al., 2021).
Hydrazine Derivatives and Carcinogenesis
Hydrazines, a class of compounds including hydrazinecarbothioamides, are known for their strong DNA alkylating properties, often used to induce colon cancer in animal models for research purposes. The exploration of DMH (a hydrazine derivative)-induced colon carcinogenesis provides insights into the biochemical, molecular, and histological mechanisms of colon cancer, highlighting the dual nature of hydrazines as both tools for scientific study and compounds with significant health risks (K. Venkatachalam et al., 2020).
Indolizine Derivatives: Antitumor and Antimicrobial Activities
Indolizines, structural isomers of indoles, exhibit a broad spectrum of pharmaceutical importance, including antitumor, antimycobacterial, and antimicrobial activities. Despite the absence of indolizine-based drugs in the market, their pharmacological significance suggests a promising avenue for the development of new medications. The review of indolizine derivatives emphasizes the need for further exploration of their medicinal applications, potentially including those synthesized from compounds like hydrazinecarbothioamide (K. Dawood & A. A. Abbas, 2020).
Propiedades
IUPAC Name |
[(E)-1H-indol-3-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVCYGQNDYSCH-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17504133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide | |
CAS RN |
6868-28-6 | |
| Record name | NSC63786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | INDOLE-3-CARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



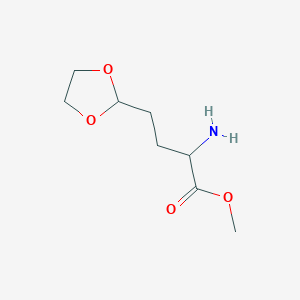
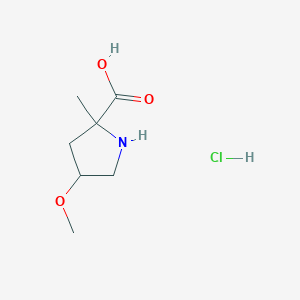
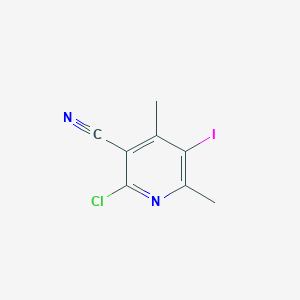
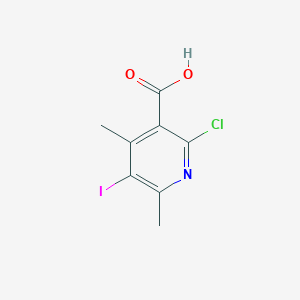

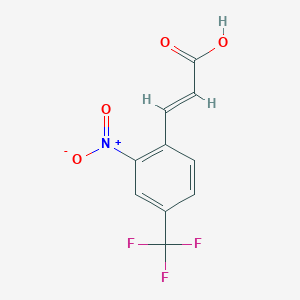
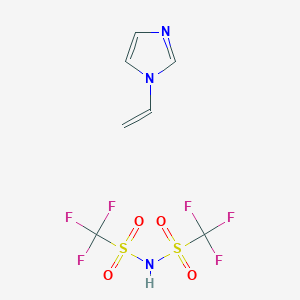
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
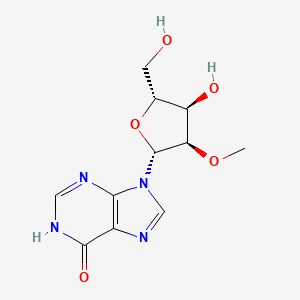
![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)
![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)
